
Famotidine-13C,d4 Acid Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Famotidine-13C,d4 Acid Impurity is a labeled impurity of famotidine, a histamine H2-receptor antagonist. Famotidine is widely used in the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. The labeled impurity, this compound, is used in analytical studies to trace and quantify the presence of famotidine and its degradation products in pharmaceutical formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine-13C,d4 Acid Impurity involves the incorporation of isotopically labeled carbon (13C) and deuterium (d4) into the famotidine molecule. The synthetic route typically starts with the labeled precursors, which are subjected to a series of chemical reactions to form the final impurity. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the incorporation of the isotopic labels without altering the chemical structure of the impurity.
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to maintain the purity and isotopic enrichment of the compound. The process involves large-scale synthesis using high-purity labeled precursors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the impurity from other reaction by-products. Quality control measures are implemented to ensure the consistency and reliability of the impurity for analytical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Famotidine-13C,d4 Acid Impurity undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the impurity back to its parent compound or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are analyzed to understand the stability and degradation pathways of the compound.
Applications De Recherche Scientifique
Famotidine-13C,d4 Acid Impurity is extensively used in scientific research for:
Analytical Chemistry: Used as an internal standard in HPLC and mass spectrometry to quantify famotidine and its impurities in pharmaceutical formulations.
Pharmacokinetics: Helps in studying the metabolic pathways and degradation products of famotidine in biological systems.
Quality Control: Ensures the purity and stability of famotidine in drug formulations by tracing and quantifying impurities.
Environmental Studies: Used to trace the environmental fate and degradation of famotidine in water and soil samples.
Mécanisme D'action
Famotidine-13C,d4 Acid Impurity, like its parent compound famotidine, acts as a histamine H2-receptor antagonist. It competitively inhibits the action of histamine on the H2 receptors of the gastric parietal cells, thereby reducing gastric acid secretion. This mechanism involves blocking the activation of proton pumps that secrete acid into the stomach lumen .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cimetidine: Another histamine H2-receptor antagonist with a similar mechanism of action but lower potency compared to famotidine.
Nizatidine: Similar to famotidine in its action but with a different chemical structure and metabolic profile.
Uniqueness of Famotidine-13C,d4 Acid Impurity
This compound is unique due to its isotopic labeling, which allows for precise analytical studies and tracing of the compound in various matrices. This makes it an invaluable tool in pharmaceutical research and quality control, providing insights into the stability, degradation, and environmental impact of famotidine .
Propriétés
Formule moléculaire |
C8H12N4O2S2 |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](113C)propanoic acid |
InChI |
InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1 |
Clé InChI |
JEGZXDCDUSGFSB-VKKAIXRESA-N |
SMILES isomérique |
[2H]C([2H])([13C](=O)O)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
SMILES canonique |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




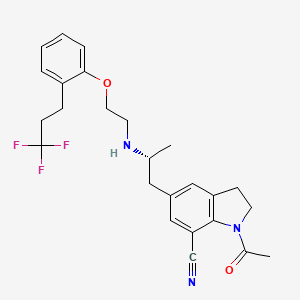

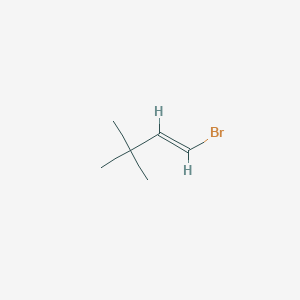
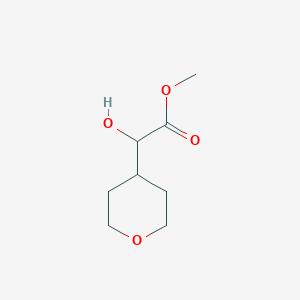
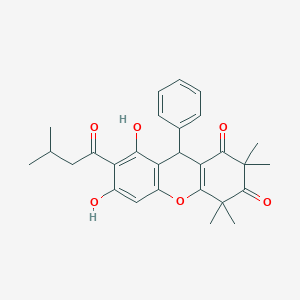
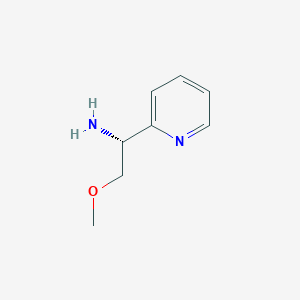
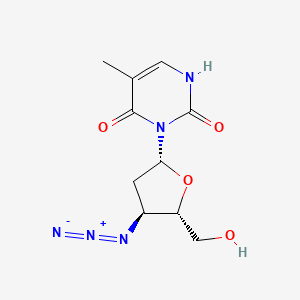

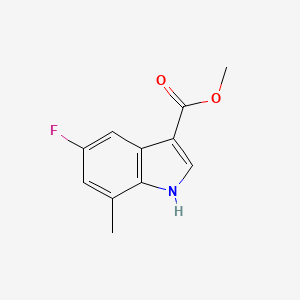
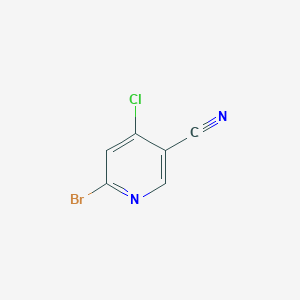
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
